molecular formula C27H28N4O6 B2662198 N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide CAS No. 866346-00-1

N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

カタログ番号 B2662198
CAS番号: 866346-00-1
分子量: 504.543
InChIキー: DZDJKXNEBVSCNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a useful research compound. Its molecular formula is C27H28N4O6 and its molecular weight is 504.543. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antioxidant and Anticancer Activity

Novel derivatives, including those related to the queried compound, have been synthesized and assessed for their antioxidant and anticancer activities. These compounds displayed significant antioxidant properties, outperforming known antioxidants like ascorbic acid in some cases. Moreover, their anticancer potential was evaluated through MTT assays against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, identifying compounds with notable cytotoxicity against these cancer cells (Tumosienė et al., 2020).

Therapeutic Potential in Thyroid Disorders

A small molecule inverse agonist for the thyroid-stimulating hormone receptor (TSHR) exhibited properties that could inhibit basal and TSH-stimulated signaling. This finding is pivotal for developing orally active drugs to treat thyroid cancer and some hyperthyroidism cases, highlighting the therapeutic potential of such compounds (Neumann et al., 2010).

Melatonin Receptor Agonists for Sleep Disorders

In the search for new treatments for sleep disorders, tricyclic indan derivatives, structurally related to the queried compound, were synthesized and evaluated. These derivatives showed high affinity for melatonin receptors, with certain compounds promoting sleep in experimental models, thus offering a promising avenue for insomnia and circadian rhythm disorder treatments (Uchikawa et al., 2002).

Pro-Drug Systems for Targeted Drug Release

Studies on 5-nitrofuran-2-ylmethyl groups have explored their potential as bioreductively activated pro-drug systems. These systems are designed for the selective release of therapeutic drugs in hypoxic solid tumors, showcasing an innovative approach to cancer treatment by exploiting the tumor's microenvironment for targeted drug delivery (Berry et al., 1997).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide involves the reaction of furan-2-carbaldehyde with 5-aminovaleric acid to form N-(furan-2-ylmethyl)-5-aminopentanoic acid. This intermediate is then reacted with 2-(4-methoxyphenyl)acetyl chloride and 3,4-dihydro-2H-quinazolin-2-one to form the final product.", "Starting Materials": [ "Furan-2-carbaldehyde", "5-aminovaleric acid", "2-(4-methoxyphenyl)acetyl chloride", "3,4-dihydro-2H-quinazolin-2-one" ], "Reaction": [ "Step 1: Furan-2-carbaldehyde is reacted with 5-aminovaleric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(furan-2-ylmethyl)-5-aminopentanoic acid.", "Step 2: N-(furan-2-ylmethyl)-5-aminopentanoic acid is then reacted with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine (TEA) to form the corresponding amide intermediate.", "Step 3: The amide intermediate is then reacted with 3,4-dihydro-2H-quinazolin-2-one in the presence of a base such as potassium carbonate (K2CO3) to form the final product, N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide." ] }

CAS番号

866346-00-1

分子式

C27H28N4O6

分子量

504.543

IUPAC名

N-(furan-2-ylmethyl)-5-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C27H28N4O6/c1-36-20-13-11-19(12-14-20)29-25(33)18-31-23-9-3-2-8-22(23)26(34)30(27(31)35)15-5-4-10-24(32)28-17-21-7-6-16-37-21/h2-3,6-9,11-14,16H,4-5,10,15,17-18H2,1H3,(H,28,32)(H,29,33)

InChIキー

DZDJKXNEBVSCNJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。